molecular formula C27H43Br2F2N5O B560326 Nirogacestat hydrobromide CAS No. 1962925-29-6

Nirogacestat hydrobromide

Cat. No.: B560326
CAS No.: 1962925-29-6
M. Wt: 651.5 g/mol
InChI Key: LXEYYZYDWLAIPW-KBVFCZPLSA-N
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Biochemical Analysis

Biochemical Properties

PF 3084014 hydrobromide interacts with γ-secretase, a protease that cleaves various transmembrane proteins including Notch and BCMA . By inhibiting γ-secretase, PF 3084014 hydrobromide can curb Notch-mediated growth . This interaction with γ-secretase and its subsequent effects on Notch signaling are key biochemical properties of PF 3084014 hydrobromide .

Cellular Effects

PF 3084014 hydrobromide has been shown to have significant effects on various types of cells. It inhibits the Notch signaling pathway, contributing to tumor suppression in breast, pancreatic carcinoma, hepatocellular carcinoma, and progressive desmoid tumors . In combination with dexamethasone, it elicits antileukemic effects in T-cell acute lymphoblastic leukemias (T-ALL) .

Molecular Mechanism

The molecular mechanism of action of PF 3084014 hydrobromide involves its inhibition of γ-secretase, a protease that cleaves various transmembrane proteins . This inhibition reduces the production of amyloid-β (Aβ), a protein involved in the pathogenesis of Alzheimer’s disease . Furthermore, by inhibiting γ-secretase, PF 3084014 hydrobromide curbs the activation of the Notch signaling pathway, which is often over-activated in certain types of tumors .

Temporal Effects in Laboratory Settings

It has been shown to cause dose-dependent reductions in brain, cerebrospinal fluid (CSF), and plasma Aβ in guinea pigs over a period of 5 days .

Dosage Effects in Animal Models

In animal models, specifically guinea pigs, PF 3084014 hydrobromide exhibited dose-dependent reductions in brain, CSF, and plasma Aβ when administered at dosages ranging from 0.03 to 3 mg/kg/day .

Metabolic Pathways

Its role as a γ-secretase inhibitor suggests that it may interact with enzymes involved in the cleavage of transmembrane proteins .

Transport and Distribution

As a γ-secretase inhibitor, it is likely to interact with various transmembrane proteins .

Subcellular Localization

Given its role as a γ-secretase inhibitor, it is likely to be found in proximity to transmembrane proteins, which are the targets of γ-secretase .

Preparation Methods

The synthesis of PF 3084014 hydrobromide involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Industrial production methods for PF 3084014 hydrobromide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

PF 3084014 hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing imidazole to imidazoline.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the core structure.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Properties

IUPAC Name

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41F2N5O.2BrH/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4;;/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35);2*1H/t20-,23-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEYYZYDWLAIPW-KBVFCZPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43Br2F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1962925-29-6
Record name Nirogacestat hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1962925296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NIROGACESTAT HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1XY6L45Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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